3-(2-(Dimethylamino)ethoxy)phenol
Description
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11(2)6-7-13-10-5-3-4-9(12)8-10/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLAMHAAABHMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2-(Dimethylamino)ethoxy)phenol typically involves the reaction of 3-ethylphenol with a methylation reagent. One method involves reacting 3-ethylphenol with dimethylamine in the presence of a catalyst under controlled temperature conditions . Another method includes the use of N,N-dimethylformamide as a solvent and a methylation reagent to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification, distillation, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Dimethylamino)ethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
Scientific Research Applications
3-(2-(Dimethylamino)ethoxy)phenol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)ethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Droloxifene and Its Isomers
Droloxifene (CAS: 82413-20-5 for the E-isomer; 83647-29-4 for the Z-isomer) is a SERM structurally derived from 3-(2-(dimethylamino)ethoxy)phenol. Key features include:
Comparison :
- Similarity: Both compounds share the dimethylaminoethoxy-phenol moiety, essential for receptor interaction.
- Divergence: Droloxifene’s extended hydrophobic backbone enhances tissue selectivity compared to the simpler this compound .
ERRγ Inverse Agonists (Compounds 15a–j)
Example Compound: (E)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-hydroxypent-1-en-1-yl)phenol (15a)
- Molecular Formula: C₂₁H₂₅NO₃
- Synthesis : Prepared via palladium-catalyzed coupling and LiAlH₄ reduction, yielding 34% isolated product .
- Activity: Acts as an inverse agonist for estrogen-related receptor gamma (ERRγ), with the dimethylaminoethoxy group critical for binding to the receptor’s hydrophobic pocket .
Comparison :
Cytotoxic Chromene Derivatives
Example Compound: 2-Amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene
- Molecular Formula : C₁₇H₁₇N₃O
- Synthesis: Synthesized via piperidine-catalyzed condensation of 3-(dimethylamino)phenol, aromatic aldehydes, and malononitrile .
- Activity: Demonstrates cytotoxic activity against tumor cell lines (IC₅₀: 5–20 μM), attributed to the electron-donating dimethylamino group enhancing DNA intercalation .
Comparison :
- Similarity: The dimethylamino group at the 7-position mimics the electronic effects of the ethoxy side chain in this compound.
- Divergence : The chromene scaffold shifts the mechanism from receptor modulation to DNA damage .
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Activity/Application | Reference |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₅NO₂ | 193.23 | Not explicitly listed | Base structure for SERMs | - |
| (E)-Droloxifene | C₂₆H₂₉NO₂ | 387.52 | 82413-20-5 | Antiestrogenic (SERM) | [6], [7] |
| (Z)-Droloxifene | C₂₆H₂₉NO₂ | 387.52 | 83647-29-4 | Less active SERM isomer | [1], [6] |
| Compound 15a (ERRγ inverse agonist) | C₂₁H₂₅NO₃ | 339.43 | Not provided | ERRγ inhibition | [2] |
| 7-(Dimethylamino)chromene derivative | C₁₇H₁₇N₃O | 279.34 | Varies | Cytotoxicity (MTT assay) | [9] |
Biological Activity
3-(2-(Dimethylamino)ethoxy)phenol, also known as B3142450, is a chemical compound with significant biological activity. It is characterized by its unique structure, which includes a dimethylamino group and an ethoxy group attached to a phenolic ring. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
- Molecular Formula : C10H15NO2
- Molecular Weight : 181.24 g/mol
- CAS Number : 50544-44-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a ligand for certain receptors and enzymes, modulating their activity. This interaction can influence several biochemical pathways, including those involved in neurotransmission and metabolic regulation.
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.
- Enzyme Inhibition : It has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, which could enhance mood and cognitive function.
Study 1: Neuroprotective Effects
A study conducted by researchers evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage compared to control groups.
| Parameter | Control Group | Treatment Group (3-(2-Dimethylaminoethoxy)phenol) |
|---|---|---|
| Cell Viability (%) | 45 | 75 |
| ROS Levels (µM) | 20 | 10 |
| Apoptosis Rate (%) | 30 | 10 |
Study 2: MAO Inhibition
In another study focusing on the inhibition of monoamine oxidase, this compound was tested alongside known MAO inhibitors. The compound demonstrated comparable inhibitory effects, suggesting its potential use in treating depression and other mood disorders.
| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
|---|---|---|
| Control | - | - |
| Known MAO Inhibitor | 85 | 90 |
| 3-(2-Dimethylaminoethoxy)phenol | 80 | 85 |
Q & A
Basic: What are the recommended synthetic routes for 3-(2-(Dimethylamino)ethoxy)phenol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is to react 3-hydroxyphenol derivatives with 2-(dimethylamino)ethyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization strategies include:
- Catalyst Selection: Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the phenolic oxygen.
- Purification: Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) effectively isolates the product .
Basic: How does the dimethylaminoethoxy substituent influence the compound’s physicochemical properties?
Methodological Answer:
The dimethylaminoethoxy group impacts:
- Solubility: Enhances water solubility via protonation of the tertiary amine at physiological pH.
- Lipophilicity: The ethoxy spacer balances hydrophobicity, improving membrane permeability.
- Stability: Susceptible to oxidative degradation; storage under inert gas (N₂/Ar) at –20°C is recommended .
Advanced: What analytical techniques are suitable for characterizing structural isomers or impurities in synthesized this compound?
Methodological Answer:
- LC-MS/MS : Detects trace impurities (e.g., des-methyl byproducts) with a C18 column and 0.1% formic acid in H₂O/MeOH gradient .
- NMR (¹H/¹³C) : Assigns regioisomers; the aromatic proton splitting pattern distinguishes ortho/meta/para substitution.
- HPLC-PDA : Quantifies purity (>98%) using a reversed-phase column (UV detection at 254 nm) .
Advanced: How does this compound interact with biological targets like enzymes or receptors?
Methodological Answer:
- Enzyme Modulation : The phenol group participates in hydrogen bonding with catalytic residues (e.g., in cytochrome P450 enzymes), while the dimethylaminoethoxy moiety stabilizes interactions via hydrophobic pockets .
- Receptor Binding : Structural analogs (e.g., droloxifene) act as SERMs (selective estrogen receptor modulators) by competing with estradiol for ERα/ERβ binding. Radioligand displacement assays (³H-estradiol) quantify affinity .
Advanced: What strategies can mitigate instability during storage or experimental use of this compound?
Methodological Answer:
- Storage : Lyophilize and store in amber vials under argon at –80°C to prevent oxidation.
- In Vitro Use : Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous buffers.
- Handling : Conduct experiments under reduced light to minimize photodegradation .
Advanced: Are there computational models predicting the compound’s pharmacokinetics or binding affinity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding modes to estrogen receptors; the dimethylaminoethoxy group aligns with ER’s hydrophobic cleft.
- ADMET Prediction (SwissADME) : Estimates moderate blood-brain barrier permeability and CYP2D6 metabolism.
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .
Basic: What are the key spectroscopic markers for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and C–O–C ether vibration (~1250 cm⁻¹).
- ¹H NMR : Aromatic protons (δ 6.7–7.1 ppm), ethoxy CH₂ (δ 3.5–4.0 ppm), and dimethylamino N–CH₃ (δ 2.2–2.5 ppm).
- ESI-MS : [M+H]⁺ peak at m/z 226.1 .
Advanced: How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
